molecular formula C21H15F4N5OS2 B8820880 Apalutamide Dithio Impurity CAS No. 2649802-40-2

Apalutamide Dithio Impurity

Cat. No.: B8820880
CAS No.: 2649802-40-2
M. Wt: 493.5 g/mol
InChI Key: HWMKCWCULGRTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of Apalutamide Dithio Impurity

Molecular Architecture and Stereochemical Configuration

This compound (C₂₁H₁₅F₄N₅OS₂; molecular weight: 493.5 g/mol) features a spirooctane core fused with a pyridine ring and substituted benzamide moiety. The spirocyclic system arises from the fusion of a six-membered pyridine ring (bearing a cyano and trifluoromethyl group at positions 5 and 6) and a five-membered diazaspiro ring containing two thioxo groups at positions 6 and 8. The stereochemical configuration at the spiro center (C5) is defined by the planar arrangement of the pyridine and benzamide groups, with computational modeling suggesting a trans orientation of the thioxo groups to minimize steric hindrance.

Table 1: Key Structural Features of this compound

Feature Description
Core Structure Spirooctane with fused pyridine and benzamide groups
Functional Groups Cyano (-C≡N), trifluoromethyl (-CF₃), thioamide (-C=S), benzamide (-CONHCH₃)
Stereochemistry Trans configuration of thioxo groups at C6 and C8

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide critical insights into the impurity’s hydrogen and carbon environments. The aromatic protons of the pyridine ring resonate as doublets between δ 7.8–8.2 ppm, while the fluorinated benzamide protons appear as a multiplet at δ 7.03–7.45 ppm. The methyl group attached to the benzamide nitrogen (N-methyl) produces a singlet at δ 2.98 ppm.

Properties

CAS No.

2649802-40-2

Molecular Formula

C21H15F4N5OS2

Molecular Weight

493.5 g/mol

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-6,8-bis(sulfanylidene)-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C21H15F4N5OS2/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)

InChI Key

HWMKCWCULGRTPT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=S)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Apalutamide-Related Impurities

Apalutamide generates multiple impurities under forced degradation or suboptimal synthesis conditions. Key examples include:

Impurity Name Formation Pathway Structural Feature Detection Method Reference
Apalutamide Acid Impurity Hydrolysis of the amide bond Carboxylic acid derivative HPLC, LC-MS/MS
Apalutamide Impurity 4 Oxidation of the trifluoromethyl group Oxidized pyridine ring NMR, Mass Spectrometry
Dithio Impurity Sulfur-mediated degradation Dithio moiety LC-MS/MS, Design of Experiments

Key Differences :

  • The dithio impurity is uniquely linked to sulfur-based degradation, unlike acid or oxidized impurities.
  • It exhibits distinct chromatographic retention times and mass spectral fragmentation patterns compared to other impurities .

Impurities in Structurally Similar Drugs

Apalutamide is structurally related to enzalutamide, another androgen receptor inhibitor. However, differences in their core structures influence impurity profiles:

Drug Core Structure Common Impurities Notes
Apalutamide 2-Cyanopyridine Dithio impurity, acid derivatives Higher propensity for sulfur-related impurities due to thioether groups
Enzalutamide 2-Cyanophenyl Nitrile hydrolysis products Lower incidence of sulfur-based impurities

Mechanistic Insights :

  • Apalutamide’s 2-cyanopyridine moiety increases susceptibility to oxidative and hydrolytic degradation, leading to dithio impurity formation .
  • Enzalutamide’s phenyl group favors nitrile hydrolysis, generating amide or carboxylic acid impurities instead .

Comparison with Pesticide Impurities

While unrelated therapeutically, impurity profiling methods for pesticides like spirotetramat offer analytical parallels:

Compound Impurity Type Analytical Technique Relevance to Apalutamide
Spirotetramat Isomeric byproducts HPLC, GC-MS Highlights the importance of isomer separation, applicable to apalutamide’s stereochemical impurities
Apalutamide Dithio impurity LC-MS/MS, DoE Emphasizes need for advanced hyphenated techniques for sulfur-containing impurities

Research Findings and Implications

  • Regulatory Considerations : Impurities exceeding 0.1% require qualification per ICH guidelines, necessitating robust analytical validation .
  • Synthetic Challenges : Optimizing reaction temperature, solvent selection, and catalyst use minimizes dithio impurity formation during apalutamide API synthesis .

Preparation Methods

Thiophosgene-Mediated Condensation

The most widely reported method involves the reaction of thiophosgene with secondary amines derived from apalutamide intermediates. This route typically proceeds via a two-step process:

  • Formation of the Thiourea Intermediate : A primary amine, such as 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, reacts with thiophosgene (CSCl2\text{CSCl}_{2}) in dichloromethane at 0–5°C to form a thiourea derivative.

  • Cyclization and Impurity Formation : The thiourea intermediate undergoes intramolecular cyclization in the presence of triethylamine or zinc chloride, yielding this compound. Optimized conditions (e.g., 60–65°C for 12–24 hours) achieve yields of 70–80%.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–65°CHigher temps accelerate cyclization but risk decomposition
SolventDichloromethaneEnhances solubility of intermediates
CatalystTriethylamine/ZnCl₂ZnCl₂ improves regioselectivity

Acid-Catalyzed Rearrangement

An alternative pathway involves treating apalutamide with hydrochloric acid under reflux conditions. This method exploits the acid sensitivity of the parent drug, leading to sulfur rearrangement and subsequent impurity formation. While efficient, this approach risks generating multiple byproducts, necessitating stringent purification.

Optimization Strategies for Scalable Synthesis

Solvent Selection and Crystallization

Crystallization solvents critically influence impurity yield and purity. Patent data (WO2021033098A1) highlights the use of n-butanol , methanol , and methyl tert-butyl ether for isolating the impurity with >99% HPLC purity. For example:

  • n-Butanol : Dissolves apalutamide at 92°C, followed by cooling to 4°C to precipitate the impurity.

  • Methanol-Water Mixtures : Achieve 99.9% purity via anti-solvent crystallization.

Temperature and Reaction Time

Controlled thermal profiles mitigate side reactions. For instance, maintaining the reaction at 60°C for 20 hours minimizes the formation of des-thioxo impurities (e.g., CAS 1950587-20-8). Prolonged heating (>24 hours) risks degradation, reducing yields by 15–20%.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Stability-indicating HPLC methods are paramount for quantifying this compound. A validated protocol from Vulcanchem employs the following parameters:

ColumnC18 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:0.1% H₃PO₄ (65:35)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time8.2–8.5 minutes

This method resolves the impurity from apalutamide and other related substances (e.g., Apalutamide N-Oxide) with a resolution factor >2.0.

Spectroscopic Confirmation

  • Mass Spectrometry (MS) : ESI-MS shows a characteristic [M+H]⁺ peak at m/z 494.1, consistent with the molecular formula.

  • FT-IR : Bands at 1675 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional groups.

Research Findings and Industrial Implications

Purity and Stability Challenges

Studies reveal that residual solvents (e.g., dichloromethane) in the final product accelerate impurity degradation during storage. Lyophilization or spray drying reduces solvent content to <50 ppm, enhancing stability.

Regulatory Considerations

The U.S. Pharmacopeia mandates that this compound levels remain <0.15% in the API. Achieving this threshold requires multi-stage crystallization and in-process controls during thiophosgene reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.